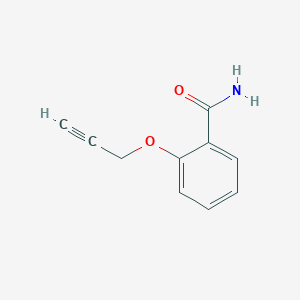

2-(Prop-2-yn-1-yloxy)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-prop-2-ynoxybenzamide |

InChI |

InChI=1S/C10H9NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H2,11,12) |

InChI Key |

PVHMARGUGAHOHZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=CC=C1C(=O)N |

solubility |

25.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Prop 2 Yn 1 Yloxy Benzamide and Its Derivatives

Strategic Approaches to the Core Scaffold Synthesis

The fundamental structure of 2-(prop-2-yn-1-yloxy)benzamide can be assembled through two principal retrosynthetic disconnections: formation of the ether linkage or construction of the benzamide (B126) moiety.

Etherification of Substituted Benzamides with Propargyl Halides

A common and direct method for synthesizing the this compound scaffold is the Williamson ether synthesis. This approach involves the reaction of a pre-formed benzamide, typically salicylamide (B354443) (2-hydroxybenzamide), with a propargyl halide, such as propargyl bromide.

The reaction is generally carried out in the presence of a base in a suitable solvent. A variety of bases can be employed, with potassium carbonate (K2CO3) being a frequently used, mild option. plos.org The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972) favoring the SN2 reaction mechanism. plos.org

For instance, the synthesis of (prop-2-ynyloxy)benzene derivatives has been achieved by reacting substituted phenols with propargyl bromide using K2CO3 in acetone. plos.org This method has been shown to produce good yields, ranging from 53% to 85%. plos.org The electronic nature of the substituents on the phenolic ring can influence the reaction outcome; electron-withdrawing groups tend to favor the reaction by stabilizing the resulting phenoxide ion. plos.org

A similar procedure has been described for the synthesis of the analogous compound, 2-(prop-2-enyloxy)benzamide, where salicylamide was treated with allyl bromide in the presence of powdered potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), yielding the product in 78% yield. nih.gov This demonstrates the general applicability of this etherification strategy.

Table 1: Examples of Etherification Reactions for Benzamide Synthesis

| Starting Material | Reagent | Base | Solvent | Product | Yield | Reference |

| Salicylamide | Allyl Bromide | KOH | DMSO | 2-(Prop-2-enyloxy)benzamide | 78% | nih.gov |

| Substituted Phenols | Propargyl Bromide | K2CO3 | Acetone | (Prop-2-ynyloxy)benzene derivatives | 53-85% | plos.org |

Amidation Reactions for Benzamide Moiety Formation

An alternative strategy involves the formation of the amide bond as a key step. This can be achieved through various amidation methods, starting from a carboxylic acid or its derivative that already contains the propargyl ether moiety.

Commonly, amides are prepared by reacting an acid chloride with an amine. libretexts.org For example, N-prop-2-ynylbenzamide has been synthesized by treating propargylamine (B41283) with an acyl chloride in the presence of a base like potassium carbonate. iosrjournals.org This method, known as the Schotten-Baumann reaction, provided yields of 48% to 61% for N-prop-2-ynylbenzamide and its 2-methyl derivative, respectively. iosrjournals.org

Other coupling agents can also be employed to facilitate the direct condensation of a carboxylic acid and an amine. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is a well-established method for amide bond formation.

While direct reaction between a carboxylic acid and an amine is possible, it often requires harsh conditions. libretexts.org More sophisticated methods, such as using Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation, have been developed to achieve high yields in shorter reaction times under more environmentally friendly conditions.

Table 2: Common Amidation Methods

| Carboxylic Acid Derivative | Amine | Coupling Agent/Method | Key Features | Reference |

| Acyl Chloride | Propargylamine | Potassium Carbonate | Schotten-Baumann reaction | iosrjournals.org |

| Benzoic Acid | Propargylamine | EDC/HOBt | Standard coupling reaction | |

| Benzoic Acid | Propargylamine | Diatomite earth@IL/ZrCl4 | Ultrasonic irradiation, eco-friendly |

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound and its derivatives relies on the availability of key precursors. The primary building blocks are salicylamide and propargyl halides for the etherification route, and 2-(prop-2-yn-1-yloxy)benzoic acid and ammonia (B1221849) or an appropriate amine for the amidation route.

Salicylamide (2-hydroxybenzamide) is a commercially available compound.

Propargyl halides , such as propargyl bromide (3-bromopropyne), are also commercially available but can be synthesized from propargyl alcohol.

2-(Prop-2-yn-1-yloxy)benzoic acid can be prepared from salicylic (B10762653) acid (2-hydroxybenzoic acid) or its esters, such as methyl salicylate. The synthesis involves the etherification of the phenolic hydroxyl group with a propargyl halide, followed by hydrolysis of the ester if necessary.

4-(Prop-2-yn-1-yloxy)benzaldehyde is another relevant precursor for derivatives, synthesized from 4-hydroxybenzaldehyde (B117250) and propargyl bromide.

Advanced Synthetic Protocols and Catalysis

Modern synthetic organic chemistry offers a range of advanced catalytic methods that can be applied to the synthesis and derivatization of this compound.

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, palladium-catalyzed reactions can be used for various transformations.

For example, palladium-catalyzed cycloisomerization of related compounds, such as 2-(1-hydroxyprop-2-ynyl)phenols, has been used to synthesize 2-hydroxymethylbenzofurans. nih.gov This highlights the potential for intramolecular cyclization reactions involving the propargyl group.

Furthermore, palladium-catalyzed oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds has been developed to synthesize 2-(4-acylfuran-2-yl)acetamides. nih.gov This multicomponent reaction demonstrates the ability to construct complex molecular scaffolds from simple building blocks using a palladium catalyst. nih.gov Palladium-catalyzed C-H olefination of 2-benzamidopyridine 1-oxide with acrylates has also been reported for the synthesis of isoindolinones. rsc.org

Other Transition Metal-Mediated Transformations

While palladium is a dominant catalyst, other transition metals can also mediate important transformations. Although specific examples for the direct synthesis of this compound are not prevalent in the provided search results, the general principles of transition metal catalysis can be applied.

For instance, transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed for the synthesis of 2-substituted benzo[b]furans. rsc.org This suggests that under certain conditions, the propargyl group can undergo cyclization without the need for a transition metal catalyst.

Direct alkylation of N,N-dialkyl benzamides with methyl sulfides has been achieved under transition-metal-free conditions using lithium diisopropylamide (LDA) as a base. researchgate.net This demonstrates a method for the functionalization of the benzamide core.

The development of new catalysts and reaction conditions continues to expand the synthetic chemist's toolbox for the preparation and modification of complex molecules like this compound and its derivatives.

Chemical Transformations and Functionalization Strategies of 2 Prop 2 Yn 1 Yloxy Benzamide

Exploitation of the Terminal Alkyne Moiety

The terminal alkyne group is a highly valuable functional handle, primarily due to its ability to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the acidity of the terminal proton offer unique reactivity that has been extensively explored in the synthesis of novel compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation (Click Chemistry)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out as the most prominent reaction involving the terminal alkyne of 2-(prop-2-yn-1-yloxy)benzamide. google.com This reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazole rings. The resulting triazole linker is exceptionally stable and can connect the benzamide (B126) core to a wide variety of molecular fragments, including labels, dyes, and other bioactive components. google.com

The general scheme for the CuAAC reaction involves the reaction of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The copper catalyst can be introduced directly or generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product |

| This compound | Generic Organic Azide | Cu(I) | 1-(Substituted)-4-((2-carbamoylphenoxy)methyl)-1H-1,2,3-triazole |

This table illustrates the general transformation and does not represent specific experimental data.

The utility of this reaction is highlighted in the synthesis of complex molecules where the triazole ring serves as a stable linker. google.com For instance, "click-ready" inhibitor moieties containing an azide can be coupled with this compound to create more elaborate structures. google.com

Other Cycloaddition Reactions

While CuAAC is the most prevalent cycloaddition involving this compound, the terminal alkyne can theoretically participate in other cycloaddition reactions. These could include thermal or metal-catalyzed [2+2+2] cycloadditions with other alkynes or nitriles to form substituted benzene (B151609) rings, or [3+2] cycloadditions with other 1,3-dipoles besides azides. However, specific examples of such reactions with this compound are not extensively documented in the readily available literature. It is also noted that strained cyclooctynes can be used for copper-free click chemistry reactions. google.com

Alkyne Functionalizations (e.g., Hydroamination)

Beyond cycloadditions, the terminal alkyne can undergo various other functionalization reactions. Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, would lead to the formation of enamines or imines, which can be further derivatized. While plausible, specific examples of hydroamination on this compound are not prominently reported in the provided search results. Other potential transformations include Sonogashira coupling to form internal alkynes, hydration to yield methyl ketones, and various hydro- and carbometalation reactions.

Reactions Involving the Amide Functional Group

The primary amide group of this compound offers another site for chemical modification, allowing for the introduction of substituents on the nitrogen atom or the transformation of the amide itself into other functional groups.

N-Alkylation and Acylation Reactions

The hydrogen atoms on the amide nitrogen can be substituted through N-alkylation or N-acylation reactions. N-alkylation, typically carried out using an alkyl halide in the presence of a base, would yield secondary or tertiary amides. Similarly, N-acylation with an acyl chloride or anhydride (B1165640) would produce N-acylbenzamides, also known as imides. These reactions would allow for the attachment of various alkyl or acyl groups, further diversifying the molecular structure.

Amide Hydrolysis and Derivatives

The amide bond can be cleaved under acidic or basic conditions through hydrolysis to yield 2-(prop-2-yn-1-yloxy)benzoic acid and ammonia (B1221849). This transformation allows for the synthesis of other derivatives starting from the resulting carboxylic acid. For example, the carboxylic acid can be converted to esters, acid chlorides, or other amides by reacting it with alcohols, thionyl chloride, or different amines, respectively.

Reactivity of the Aryl Ether Linkage

The aryl ether bond (Ar-O-R) is a generally stable linkage. However, the presence of the propargyl group (a group containing a carbon-carbon triple bond) introduces specific pathways for reactivity not typically observed in simple alkyl aryl ethers. The cleavage of this bond is a significant transformation, leading to the formation of salicylamide (B354443) (2-hydroxybenzamide) and a propargyl-derived fragment. This cleavage can be initiated under various conditions, often involving transition metal catalysis or reductive methods.

Transition metals, in particular, have been shown to catalyze the cleavage of propargyl ethers. nih.gov The reaction mechanism often involves the coordination of the metal to the alkyne functionality, which facilitates the cleavage of the adjacent C-O bond. For instance, copper(I) and platinum complexes are known to mediate the cleavage of propargyl groups from hydroxyl and amino moieties. nih.govresearchgate.net While not specifically detailed for this compound, these systems provide a precedent for the selective deprotection of the phenolic oxygen under relatively mild conditions.

Another strategy for aryl ether cleavage is hydrogenolysis, a reaction that involves hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, or Cobalt-based catalysts). In studies on complex molecules like lignin, which contains numerous aryl ether linkages, synergistic catalyst systems have been developed to efficiently break these bonds. nih.gov These methods typically require elevated temperatures and pressures but are effective in converting aryl ethers to the corresponding phenols and alkanes. Applying this to this compound would be expected to yield salicylamide and propane.

The table below summarizes potential strategies for the cleavage of the aryl ether linkage in this compound, based on established methods for similar functional groups.

| Method | Typical Reagents/Catalysts | Expected Products | Notes |

|---|---|---|---|

| Transition Metal-Catalyzed Cleavage | Cu(I) or Pt(II/IV) complexes nih.govresearchgate.net | Salicylamide, propargyl-derived byproducts | Often proceeds under mild, aqueous conditions. The alkyne is key to reactivity. |

| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C or Co-Zn catalyst nih.gov | Salicylamide, Propane | Typically requires higher temperatures and pressures. Reduces the alkyne as well. |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr, HI) | Salicylamide, Propargyl Halide | A classic method for ether cleavage, though it can be harsh and may affect other functional groups. |

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is dictated by the electronic effects of the two substituents already present: the propargyloxy group (-OCH₂C≡CH) and the benzamide group (-CONH₂).

Propargyloxy Group: The ether oxygen atom is an activating group because its lone pairs can be donated into the aromatic ring through resonance. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. It is an ortho, para-director. uci.edu

Benzamide Group: The amide group is a deactivating group. The carbonyl (C=O) is electron-withdrawing via resonance, pulling electron density out of the ring. This deactivating nature makes the ring less reactive towards electrophiles. It is a meta-director. uci.edu

When both an activating and a deactivating group are present, the activating group's directing effects typically dominate. msu.edu In this compound, the powerful ortho, para-directing propargyloxy group at position 1 will direct incoming electrophiles to positions 3 (ortho) and 5 (para). Both of these positions are conveniently meta to the deactivating amide group at position 2, leading to a consensus in directing effects. Position 6 is ortho to both groups and is highly sterically hindered, making substitution there unlikely. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions.

Common electrophilic aromatic substitution reactions would be expected to yield the following products:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), nitration would introduce a nitro group (-NO₂) onto the ring, primarily at the 3- and 5-positions, to yield 3-nitro-2-(prop-2-yn-1-yloxy)benzamide and 5-nitro-2-(prop-2-yn-1-yloxy)benzamide.

Halogenation: Reaction with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in the corresponding halogenated derivatives. The primary products would be 3-bromo-2-(prop-2-yn-1-yloxy)benzamide and 5-bromo-2-(prop-2-yn-1-yloxy)benzamide.

Friedel-Crafts Reactions: These reactions introduce alkyl (alkylation) or acyl (acylation) groups. byjus.com For this compound, Friedel-Crafts reactions face potential complications. The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the ether oxygen and the amide carbonyl, which deactivates the ring and can inhibit the reaction. libretexts.org If the reaction proceeds, it would yield C-alkylated or C-acylated products at the 3- and 5-positions.

The table below summarizes the predicted outcomes for key electrophilic aromatic substitution reactions on the benzene ring of the title compound.

| Reaction | Typical Reagents | Predicted Major Products | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and 5-Nitro-2-(prop-2-yn-1-yloxy)benzamide | C3, C5 |

| Bromination | Br₂, FeBr₃ | 3-Bromo- and 5-Bromo-2-(prop-2-yn-1-yloxy)benzamide | C3, C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl- and 5-Acyl-2-(prop-2-yn-1-yloxy)benzamide | C3, C5 |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 3-Alkyl- and 5-Alkyl-2-(prop-2-yn-1-yloxy)benzamide | C3, C5 |

Structural Diversification and Derivative Synthesis

Design and Synthesis of Substituted 2-(Prop-2-yn-1-yloxy)benzamide Analogues

The modification of the core this compound structure can be systematically approached by making alterations to the benzamide (B126) ring or the propargyl chain.

The benzamide ring is a common target for substitution to modulate the electronic and steric properties of the molecule. While specific literature detailing the direct fluorination of this compound is not prevalent, the synthesis of fluorinated benzamides is a well-established strategy in medicinal chemistry. For instance, fluorinated benzamide neuroleptics have been synthesized starting from precursors like 3-(3,4-dimethoxyphenyl)-1-propanol, demonstrating synthetic routes to introduce fluorine atoms onto the benzamide scaffold. nih.gov Such modifications are known to influence a molecule's metabolic stability and binding affinity. The introduction of substituents like halogens (e.g., chlorine, bromine) or other functional groups onto the aromatic ring of the benzamide is a key method for creating analogues. nih.govsigmaaldrich.com

Table 1: Comparison of Propargyl Chain and its Alteration

| Feature | This compound | 2-(Prop-2-enyloxy)benzamide |

|---|---|---|

| Chain Type | Alkyne (Propargyl) | Alkene (Propenyl/Allyl) |

| Chemical Formula | C₁₀H₉NO₂ | C₁₀H₁₁NO₂ |

| Key Functional Group | -C≡CH | -CH=CH₂ |

| Primary Reactivity | Click Chemistry, Cycloadditions | Electrophilic Addition |

Hybrid Molecular Architectures

Molecular hybridization involves combining two or more pharmacologically active scaffolds to create a single molecule with potentially enhanced or novel properties. The this compound structure is an excellent candidate for this approach, particularly due to the reactivity of its propargyl group.

The creation of hybrid molecules by integrating the benzamide scaffold with various heterocyclic rings is a prominent strategy in synthetic chemistry.

Quinazolinones : Benzamide derivatives can serve as precursors in the synthesis of quinazolinones. semanticscholar.org For example, the reaction between 2-aminobenzamide (B116534) and benzoyl chlorides can yield quinazolinone structures. semanticscholar.org This suggests a pathway where a modified this compound, after conversion to its 2-amino analogue, could be used to generate novel quinazolinone hybrids. nih.govnih.gov

Oxadiazoles : The benzamide moiety has been successfully linked to 1,2,4-oxadiazole (B8745197) rings to create new chemical entities. mdpi.comnih.gov Synthetic protocols often involve the cyclization of an intermediate, which can be formed from a benzamide precursor, to generate the oxadiazole ring. mdpi.com This strategy allows for the connection of the benzamide core to other chemical groups through the stable oxadiazole linker. nih.govnih.gov

Triazoles : The terminal alkyne of the propargyl group is highly valuable for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring. By reacting this compound with an organic azide (B81097), a stable triazole-linked hybrid molecule can be synthesized. This method is widely used to link different molecular fragments, such as benzimidazoles or pyrimidines, creating complex hybrid structures. nih.govnih.gov

The benzamide framework can be incorporated into larger molecular systems containing polycyclic scaffolds like quinoline (B57606). nih.gov Research has shown the successful synthesis of compounds where a benzamide and a quinoline ring are linked, often through a heterocyclic bridge such as a 1,2,4-oxadiazole. mdpi.comnih.gov In these architectures, the quinoline moiety is introduced at one position of the linker, while the benzamide is attached at another, creating a complex, multi-component molecule. nih.gov

Bioconjugate Chemistry Applications (e.g., Molecular COUPLrs)

A significant application of derivatives of this compound is in the field of bioconjugate chemistry, specifically in the development of Molecular COUPLrs . biorxiv.org These are chemical tools designed to systematically target protein complexes within cells. A recent study detailed the synthesis of a Molecular COUPLr (referred to as SH-X-1C9) derived from this compound. biorxiv.org The synthesis involved modifying the benzamide ring. This tool was then used in cancer cell lines to identify and map protein-protein interactions on a large scale. biorxiv.org The propargyl group on the original molecule is a key feature, often used for "clicking" onto reporter tags or other molecules for detection and analysis in such chemical biology applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 66362-34-3 | C₁₀H₉NO₂ |

| 2-(Prop-2-enyloxy)benzamide | Not specified | C₁₀H₁₁NO₂ |

| 2-amino-N-(prop-2-yn-1-yl)benzamide | 4943-83-3 | C₁₀H₁₀N₂O |

| N-(Prop-2-yn-1-yl)benzamide | 1464-98-8 | C₁₀H₉NO |

| Quinoline | 91-22-5 | C₉H₇N |

| 1,2,4-Oxadiazole | 288-99-3 | C₂H₂N₂O |

| 1,2,3-Triazole | 288-36-8 | C₂H₃N₃ |

Comprehensive Analytical Data for this compound Remains Elusive in Scientific Literature

While information is accessible for structurally related molecules, these analogs possess different functional groups or substitution patterns, making their data scientifically inapplicable for a direct and accurate description of this compound.

For instance, detailed crystallographic and spectroscopic data are available for 2-(Prop-2-en-1-yloxy)benzamide , a similar compound where the alkyne group (a carbon-carbon triple bond) is replaced by an alkene (a carbon-carbon double bond). nih.govresearchgate.netnih.gov This seemingly minor difference significantly alters the molecule's electronic properties, geometry, and spectroscopic behavior, rendering its data unsuitable for substitution.

Similarly, characterization details for the precursor, 2-(Prop-2-yn-1-yloxy)benzaldehyde , which contains an aldehyde functional group instead of the amide group, are documented. ambeed.com Data for other isomers, such as N-(Prop-2-yn-1-yl)benzamide , where the propargyl group is attached to the amide nitrogen rather than the phenolic oxygen, are also reported but are not representative of the target compound. nih.govsigmaaldrich.com

The absence of specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, Raman, HRMS, and single-crystal X-ray diffraction data for this compound in the reviewed literature prevents a detailed and accurate discussion of its advanced analytical characterization. Such data is typically generated and published as part of a comprehensive study detailing a compound's synthesis and purification. The lack of these records suggests that this compound may be a novel compound, a synthetic intermediate that has not been fully characterized, or that its characterization data resides in proprietary databases or has not yet been published.

Therefore, the construction of an article focusing solely and in detail on the advanced spectroscopic and analytical characterization of this compound, as per the requested outline, cannot be completed at this time due to the unavailability of the necessary primary scientific data.

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Purity and Composition Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used to determine the purity of 2-(Prop-2-yn-1-yloxy)benzamide and to identify any potential impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. While specific experimental data for this compound is not widely published, the analytical approach can be inferred from related structures. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape). Detection is commonly performed using a UV detector at a wavelength where the benzamide (B126) chromophore exhibits strong absorbance. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For a closely related compound, 2-(Prop-2-yn-1-yloxy)benzaldehyde, a purity of ≥ 98% as determined by HPLC has been reported by commercial suppliers, suggesting that high purity levels are achievable and can be verified by this method.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a potent tool for the analysis of volatile compounds. For this compound, GC-MS analysis would provide information on its volatility, thermal stability, and fragmentation pattern upon electron ionization. The gas chromatogram would indicate the retention time of the compound, which is characteristic under specific conditions (e.g., column type, temperature program, and carrier gas flow rate), and the integrated peak area would correspond to its purity.

A summary of typical chromatographic conditions that could be applied for the analysis of this compound is presented in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Stationary Phase | Reversed-phase C18 column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Hydrogen |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (Electron Ionization) |

| Typical Purity | >95% | >95% |

Elemental Analysis (CHN/S)

Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure organic compound. It provides the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₉NO₂ for this compound). A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound (C₁₀H₉NO₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 68.56 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 5.19 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.00 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 18.27 |

| Total | 175.20 | 100.00 |

While specific experimental elemental analysis data for this compound is not available in the reviewed scientific literature, any synthesized batch of this compound would be subjected to such analysis to confirm its successful synthesis and purification. The expected experimental values would closely match the theoretical percentages listed above.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods provide a theoretical framework to understand the behavior of "2-(Prop-2-yn-1-yloxy)benzamide" at the atomic level.

Geometric and Conformational Analysis

The geometric and conformational analysis reveals the three-dimensional arrangement of atoms in a molecule and the rotational flexibility around its single bonds. For "this compound", the conformation is largely determined by the orientation of the propargyl ether and amide substituents relative to the benzene (B151609) ring.

Based on crystallographic data of the closely related "2-(Prop-2-enyloxy)benzamide", it is observed that the benzene ring forms distinct dihedral angles with the mean planes of the amide and the alkoxy groups. In "2-(Prop-2-enyloxy)benzamide", these angles are 33.15 (2)° and 6.20 (2)°, respectively. scialert.netmdpi.comnih.govresearchgate.netnih.govuaeu.ac.ae A weak intramolecular hydrogen bond between the amide –NH2 group and the ether oxygen atom helps to stabilize the conformation where the amide group is oriented towards the alkoxy substituent. scialert.netmdpi.comnih.govresearchgate.netnih.govuaeu.ac.ae The conformation around the Csp²—Csp³ and Csp³—O bonds of the propoxy group in this analogue is synperiplanar and antiperiplanar, respectively. scialert.netmdpi.comnih.govresearchgate.netnih.govuaeu.ac.ae It is reasonable to expect a similar conformational preference for "this compound", with the propargyl group adopting a specific orientation to minimize steric hindrance and maximize stabilizing interactions.

| Parameter | Value for 2-(Prop-2-enyloxy)benzamide |

| Dihedral angle (Benzene ring - Amide group) | 33.15 (2)° |

| Dihedral angle (Benzene ring - Propenoxy group) | 6.20 (2)° |

Table 1: Key Dihedral Angles in the Crystal Structure of "2-(Prop-2-enyloxy)benzamide". Data from scialert.netmdpi.comnih.govresearchgate.netnih.govuaeu.ac.ae.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons in a chemical reaction.

For benzamide (B126) derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, while the LUMO is often distributed over the carbonyl group and the benzene ring. tandfonline.com This distribution suggests that the molecule can act as both an electron donor and acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. In theoretical studies of salicylamide (B354443) derivatives, the HOMO-LUMO gap has been reported as a key factor in their bioactivity. sibran.ru For "this compound", the presence of the propargyl group, with its electron-withdrawing alkyne functionality, is expected to influence the energies of the frontier orbitals and thus its reactivity profile.

| Orbital | General Localization in Benzamide Derivatives |

| HOMO | Phenyl ring, Amide group |

| LUMO | Carbonyl group, Phenyl ring |

Table 2: General Distribution of Frontier Molecular Orbitals in Benzamide Derivatives. Data from tandfonline.com.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.denih.govcapes.gov.br The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Reactivity Indices and Chemical Hardness Predictions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). Chemical hardness is a measure of the resistance to charge transfer, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. scialert.netmdpi.comresearchgate.netresearchgate.netresearchgate.netwalshmedicalmedia.comajchem-a.com This method is extensively used in drug design to understand the binding mechanisms and predict the binding affinity of potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies on various benzamide derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. scialert.netmdpi.comresearchgate.netresearchgate.netresearchgate.netwalshmedicalmedia.comajchem-a.com These studies predict the specific binding modes, which are the orientations and conformations of the ligand within the protein's active site, and estimate the binding affinity, often expressed as a docking score or binding energy.

For "this compound", hypothetical docking studies could be performed against relevant protein targets. The benzamide core can form key hydrogen bonds and hydrophobic interactions within a binding pocket. The propargyl group can engage in specific interactions, such as π-π stacking with aromatic residues or hydrophobic interactions. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. The predicted binding affinity would provide a measure of the strength of the interaction, with lower binding energies generally indicating a more stable complex. For instance, in docking studies of other benzamide derivatives against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key antimalarial target, specific hydrogen bonding and hydrophobic interactions were identified as crucial for inhibitory activity. scialert.net

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Amide group (donor and acceptor), Ether oxygen (acceptor), Carbonyl oxygen (acceptor) |

| Hydrophobic Interactions | Benzene ring, Propargyl group |

| π-π Stacking | Benzene ring, Alkyne of propargyl group |

Table 3: Potential Ligand-Protein Interactions for "this compound".

Elucidation of Key Intermolecular Interactions

While a specific crystallographic study for this compound is not available in the reviewed literature, extensive analysis of its close structural analogue, 2-(Prop-2-enyloxy)benzamide, provides critical insights into the probable intermolecular interactions. The substitution of a propynyl (B12738560) group for a propenyl group involves changing a carbon-carbon triple bond for a double bond, which influences molecular geometry but allows for the inference of similar fundamental interactions.

In the crystal structure of 2-(Prop-2-enyloxy)benzamide, the molecules are organized into tape-like structures along the crystallographic a-axis. This arrangement is primarily dictated by hydrogen bonds involving the amide groups. Specifically, these interactions form recognizable C(4) and R²₃(7) motifs.

Furthermore, the crystal packing is stabilized by C-H···π interactions. These occur between the methylene (B1212753) (-CH₂) group of the propenoxy side chain and the aromatic ring of an adjacent molecule within the tape structure. In addition to these, C-H···O intermolecular interactions link neighboring tapes, creating a robust three-dimensional network. It is highly probable that this compound engages in a similar network of intramolecular and intermolecular hydrogen bonds, as well as C-H···π interactions, driven by its amide and propargyloxy functionalities.

Table 1: Key Interaction Data for the Analogue 2-(Prop-2-enyloxy)benzamide

| Interaction Type | Description | Reference |

|---|---|---|

| N-H···O Hydrogen Bond (Intramolecular) | Occurs between the amide -NH₂ group and the ether oxygen atom. | |

| N-H···O Hydrogen Bond (Intermolecular) | Amide-amide interactions forming C(4) and R²₃(7) motifs, organizing molecules into tapes. | |

| C-H···π Interaction | Between the propenoxy -CH₂ group and the aromatic system of a neighboring molecule. |

| C-H···O Interaction | Links adjacent molecular tapes to form a larger crystal lattice. | |

Molecular Dynamics Simulations for Conformational Landscape and Binding Events

Specific molecular dynamics (MD) simulation studies focused exclusively on this compound have not been identified in the surveyed scientific literature. However, MD simulations represent a powerful computational tool used to explore the dynamic nature of molecules like this.

An MD simulation of this compound would involve calculating the forces between atoms and using them to predict the molecule's motion over time. This methodology would allow for a detailed exploration of its conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. Key dihedral angles, such as those around the ether linkage and the amide bond, would be monitored to understand the flexibility of the propargyloxy side chain and its orientation relative to the benzamide core.

Furthermore, if a biological target were identified, MD simulations could be employed to model the binding event. By placing the molecule in a simulated active site of a protein, researchers could observe the binding process, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This provides insights that are crucial for structure-based drug design. For related benzamide derivatives, such computational approaches have been used to assess binding affinities to target proteins.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Parameters

Direct in silico prediction studies for the Absorption, Distribution, Metabolism, and Excretion/Toxicity (ADMET) profile of this compound are not detailed in the available literature. Nevertheless, computational models are routinely used to estimate these crucial properties for novel chemical entities.

These predictive models use the molecule's structure to calculate various physicochemical and pharmacokinetic parameters. For this compound, such an analysis would typically involve the prediction of properties like solubility, lipophilicity (logP), and plasma protein binding. The presence of the polar amide group and the ether oxygen suggests a degree of hydrophilicity, while the aromatic ring and the hydrocarbon chain of the propynyl group contribute to its lipophilic character.

Metabolism prediction tools would identify potential sites on the molecule that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 family. Likely metabolic pathways would include oxidation of the aromatic ring or reactions involving the terminal alkyne of the propargyl group. Toxicity predictions would be based on identifying potential toxicophores (structural fragments known to be associated with toxicity) and using quantitative structure-activity relationship (QSAR) models to flag potential liabilities. For instance, QSAR models have been used to correlate the effects of substituents on the benzamide scaffold with biological activity.

Table 2: Representative ADMET Parameters and Their Significance

| Parameter | Significance | Predicted Trend for this compound |

|---|---|---|

| Aqueous Solubility | Affects absorption and formulation. | Moderate, balanced by polar amide and nonpolar aromatic/alkyne groups. |

| Lipophilicity (logP) | Influences membrane permeability and distribution. | Likely to be in a range suitable for oral absorption. |

| Metabolic Stability | Determines the compound's half-life in the body. | The terminal alkyne and aromatic ring are potential sites of metabolism. |

| hERG Inhibition | A key cardiotoxicity predictor. | Would require specific modeling; benzamides show variable profiles. |

| Blood-Brain Barrier (BBB) Permeability | Indicates potential for central nervous system activity. | Dependent on the balance of polarity and lipophilicity; would require specific prediction. |

Structure Activity Relationship Sar Elucidation

Correlation of Structural Motifs with Non-Clinical Biological Activity Profiles

The biological activity of 2-(prop-2-yn-1-yloxy)benzamide is intrinsically linked to its core structural components: the benzamide (B126) group and the propargyloxy side chain. The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, anticonvulsant, and anticancer effects. nih.govnanobioletters.com

The propargyl group (prop-2-yn-1-yl) is a key functional motif. The terminal alkyne is a versatile functional group that can participate in various chemical reactions, including copper-catalyzed azide-alkyne cycloadditions (click chemistry), which is useful for creating more complex molecular architectures. nih.gov This terminal alkyne can also act as a reactive handle for covalent modification of biological targets or as a key interaction point within a receptor binding pocket. For instance, derivatives of N-(prop-2-yn-1-yl)benzamide, an isomer of the title compound, have been investigated as potential inhibitors of enzymes like tyrosine hydroxylase and cyclooxygenase, suggesting potential applications in neurodegenerative diseases and inflammation.

Furthermore, the combination of a benzamide core with a propargyloxy substituent at the 2-position creates a specific spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions, which dictates its interaction with biological macromolecules. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt different orientations to fit into a binding site.

Investigation of Substituent Effects on Target Engagement

While specific data on substituent effects for this compound is limited, extensive research on related benzamide derivatives provides valuable insights into how modifications to the aromatic ring and the amide group can influence target engagement and biological activity.

For example, in a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides designed as microRNA-21 inhibitors, substitutions on the terminal benzoyl ring significantly impacted their inhibitory potency. nih.gov This highlights the importance of the electronic and steric properties of substituents on the benzamide core for molecular recognition.

Studies on other 2-alkoxybenzamide derivatives have also demonstrated the critical role of the alkoxy chain. For instance, in a series of 2-alkoxy-phenyl-triazolones with anticonvulsant activity, the length and nature of the alkyl chain were found to be crucial for potency. nih.gov This suggests that modifications to the propargyl group in this compound, such as increasing the chain length or introducing other functional groups, could significantly alter its biological activity.

The following table summarizes the effects of substituents on the biological activity of related benzamide scaffolds:

| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Biological Target/Activity | Reference |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide | Terminal Benzoyl Ring | Various | Significant impact on potency | microRNA-21 Inhibition | nih.gov |

| 2-Alkoxy-phenyl-triazolones | 2-Alkoxy Chain | Alkyl Chain Length | Crucial for anticonvulsant potency | Anticonvulsant | nih.gov |

| Isatin-based Benzamides | Phenyl Ring of Benzamide | Methoxyl groups | Enhanced anti-seizure activity | Anticonvulsant (MES model) | nih.gov |

Stereochemical Influences on Biological Response

Stereochemistry plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. While this compound itself is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with distinct biological activities.

For instance, in a study of N-benzyl-2-acetamido-3-methoxypropionamide, a potent anticonvulsant, the (R)-stereoisomer was found to be significantly more active than the (S)-stereoisomer. nih.gov This demonstrates that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the biological target. The protective indices for the (R)-isomer were also substantially better, indicating a more favorable safety profile. nih.gov

This principle underscores the importance of considering stereochemistry in the design of new analogs of this compound. The introduction of a chiral center, for example, on the propargyl chain, could lead to enantiomers with differential activity, a common phenomenon in drug action.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the benzamide class of compounds, several general pharmacophoric models have been proposed based on their diverse biological activities.

A typical pharmacophore for benzamide derivatives often includes:

An aromatic ring, which can engage in π-π stacking or hydrophobic interactions.

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A linker region (the propargyloxy group in this case) that provides a specific distance and orientation between the other features.

For example, a pharmacophore model for benzamide analogues as FtsZ inhibitors, a key bacterial cell division protein, identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as key elements for activity. nanobioletters.com Another study on N-benzyl benzamide derivatives as melanogenesis inhibitors also highlighted the importance of a 3D pharmacophore model for understanding ligand-receptor interactions. nih.gov

The propargyl group in this compound adds a unique feature to its pharmacophore, a terminal alkyne, which can act as a hydrogen bond acceptor or participate in other specific interactions with the target protein.

Benchmarking against Known Chemical Scaffolds

To understand the potential of this compound, it is useful to benchmark it against its structural isomers and other known chemical scaffolds with similar biological activities.

One close comparator is its isomer, 2-(prop-2-en-1-yloxy)benzamide , where the alkyne is replaced by an alkene. While electronically different, they share a similar size and shape. The crystal structure of 2-(prop-2-en-1-yloxy)benzamide reveals specific intramolecular hydrogen bonding and intermolecular interactions that dictate its solid-state conformation. nih.gov A comparative analysis of the biological activities of these two isomers would be highly informative in elucidating the role of the terminal alkyne.

Another relevant isomer is N-(prop-2-yn-1-yl)benzamide , where the propargyl group is attached to the amide nitrogen instead of the phenolic oxygen. This compound has been investigated for its potential as a treatment for Parkinson's disease, acting as an inhibitor of tyrosine hydroxylase. It has also shown anti-inflammatory properties through the inhibition of cyclooxygenase.

The table below provides a comparison of this compound with its isomers and a related benzamide derivative.

| Compound | Structural Difference from Target | Reported Biological Activity/Significance | Reference |

| This compound | - | Data not widely available | - |

| 2-(Prop-2-en-1-yloxy)benzamide | Propargyl group replaced by an allyl group | Crystal structure and intermolecular interactions characterized | nih.gov |

| N-(Prop-2-yn-1-yl)benzamide | Propargyl group on amide nitrogen | Potential tyrosine hydroxylase and cyclooxygenase inhibitor | |

| 4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide | Additional benzoylamino group | microRNA-21 inhibitor with anticancer potential | nih.gov |

This benchmarking highlights that subtle changes in the position of the propargyl group or the addition of other substituents can lead to vastly different biological activities. Further research is needed to fully characterize the biological profile of this compound and to understand its potential as a lead compound in drug discovery.

Chemical Biology and Mechanistic Studies Non Clinical Research

Investigation of Enzyme Modulatory Activities

A thorough review of scientific databases indicates a lack of specific research on the enzyme modulatory activities of 2-(Prop-2-yn-1-yloxy)benzamide. The following sections detail the absence of findings for the specified enzymatic targets.

Inhibition of Specific Enzymes (e.g., Tyrosine Hydroxylase)

There is currently no published research investigating the inhibitory effect of this compound on tyrosine hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, and its inhibitors are of significant interest in neurological research. nih.govnih.gov While other benzamide (B126) derivatives have been explored as potential modulators of this enzyme, specific data for the O-linked propargyl derivative, this compound, is not available.

Protease Inhibition (e.g., Papain-like Cysteine Proteases)

No studies have been identified that evaluate the inhibitory activity of this compound against papain-like cysteine proteases. These proteases play crucial roles in various physiological and pathological processes, including in plants and viruses. nih.govnih.govbham.ac.uk The scientific literature contains extensive research on inhibitors of papain-like cysteine proteases, but this compound has not been a subject of these investigations.

Elastase Inhibitory Activity

There is no available data on the elastase inhibitory activity of this compound. Human neutrophil elastase is a key protease in inflammatory processes, and its inhibitors are considered potential therapeutics for various inflammatory diseases. sigmaaldrich.com While numerous compounds have been screened for elastase inhibition, this compound is not among them.

NLRP3 Inhibition

The potential for this compound to inhibit the NLRP3 inflammasome has not been investigated in published studies. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory disorders. researchgate.net Although some benzamide-containing compounds have been explored as NLRP3 inhibitors, there is no specific information regarding this compound. nih.govnih.gov

Characterization of Enzyme Kinetics and Mechanism of Inhibition

Given the absence of studies demonstrating inhibitory activity of this compound against the aforementioned enzymes, there is consequently no information available regarding its enzyme kinetics or mechanism of inhibition. Such studies are contingent upon initial findings of significant enzyme modulation.

Protein Interaction and Molecular Coupling Mechanisms

Direct research on the protein interactions and molecular coupling mechanisms of this compound is not available. However, insights into its potential molecular structure and intermolecular interactions can be inferred from crystallographic studies of the closely related analogue, 2-(Prop-2-enyloxy)benzamide . This analogue differs only by the presence of a carbon-carbon double bond (an ene) instead of a triple bond (an yne) in the propargyl side chain.

In the solid state, the crystal structure of 2-(Prop-2-enyloxy)benzamide reveals specific conformational features and hydrogen bonding patterns. nih.govresearchgate.netnih.gov The benzene (B151609) ring and the amide group are not coplanar. The amide –NH2 group is oriented towards the propenoxy substituent, forming a weak intramolecular N—H⋯O hydrogen bond with the ether oxygen atom. nih.govresearchgate.net

Intermolecularly, the amide groups are involved in N—H⋯O hydrogen bonds that organize the molecules into tape-like structures. nih.govresearchgate.net Additionally, C—H⋯π interactions are observed between the propenoxy –CH2 group and the aromatic system of adjacent molecules within these tapes. nih.govnih.gov These non-covalent interactions are crucial in defining the crystal packing. The packing of 2-(Prop-2-enyloxy)benzamide is noted to be significantly different from its saturated analogue, 2-propoxybenzamide, due to more extensive intermolecular contacts. nih.gov

Table 1: Crystallographic Data for the Analogue 2-(Prop-2-enyloxy)benzamide

| Parameter | Value nih.govresearchgate.net |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.08891 (17) |

| b (Å) | 11.2542 (4) |

| c (Å) | 15.8802 (6) |

| V (ų) | 909.48 (5) |

| Z | 4 |

| Dihedral Angle (Benzene ring to Amide group) | 33.15 (2)° |

| Dihedral Angle (Benzene ring to Propenoxy group) | 6.20 (2)° |

Covalent Engagement with Cysteine Residues

The chemical structure of this compound, featuring a terminal alkyne within its propargyloxy side chain, suggests its potential as a covalent modulator of protein function. Terminal alkynes are known to be reactive functional groups that can participate in covalent bond formation with nucleophilic amino acid residues, most notably cysteine. The thiol group of a cysteine residue can undergo a nucleophilic attack on the electrophilic carbon of the alkyne, leading to the formation of a stable covalent adduct. This mechanism of action, known as covalent inhibition, can result in the irreversible inactivation of a target protein.

While direct evidence for the covalent engagement of this compound with cysteine residues has not been explicitly reported in the available literature, the principle of such interactions is well-established for other molecules containing reactive electrophiles. For instance, small molecules have been designed to rapidly and selectively form covalent bonds with conserved cysteine residues within protein binding pockets, leading to allosteric inhibition of protein-protein interactions. nih.gov The reactivity of such electrophilic "warheads" is a critical determinant of their biological activity and selectivity. Further investigation is required to determine if this compound functions as a covalent inhibitor and to identify its specific protein targets.

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is a promising therapeutic strategy. While direct studies on the effect of this compound on specific PPIs are not currently available, its potential to do so can be inferred from its structural features and the activities of related compounds.

The binding of a small molecule to a protein can induce conformational changes that may either disrupt or stabilize its interactions with other proteins. For example, a study on small-molecule TEAD-Yap inhibitors demonstrated that covalent modification of a conserved cysteine in the TEAD transcription factor can allosterically inhibit its binding to the Yap co-activator. nih.gov This highlights a mechanism by which a compound with cysteine-reactive potential could modulate a critical PPI in cell signaling. Given the potential for this compound to covalently engage with cysteine residues, it is plausible that it could similarly allosterically modulate PPIs. However, dedicated studies are needed to explore this possibility and identify any such activities.

Cellular Pathway Modulation in In Vitro Systems

Regulation of Cell Proliferation and Viability

A growing body of evidence indicates that various benzamide derivatives possess anti-proliferative and cytotoxic activities against cancer cell lines. While specific data for this compound is limited, studies on structurally related compounds provide insights into the potential of this chemical class. For instance, substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to have single-digit micromolar IC50 values against several human cancer cell lines. nih.gov Similarly, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were found to retard the proliferation of HeLa and U-87 MG cancer cells. nih.gov

The tables below summarize the anti-proliferative activities of some representative benzamide derivatives against various cancer cell lines.

Table 1: Anti-proliferative Activity of Substituted 2-hydroxy-N-(arylalkyl)benzamides

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6k | G361 (Melanoma) | ~2 |

Data extracted from a study on substituted 2-hydroxy-N-(arylalkyl)benzamides. nih.gov

Table 2: Effect of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide (1j) on Cancer Cell Proliferation

| Cell Line | Effect |

|---|---|

| HeLa (Cervical Carcinoma) | Retarded proliferation |

Observations from a study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as miR-21 inhibitors. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

The anti-proliferative effects of benzamide derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Studies on various N-substituted benzamides have elucidated the underlying mechanisms. For example, the N-substituted benzamide, declopramide, was shown to induce apoptosis in a mouse pre-B cell line and a human promyelocytic cancer cell line (HL60) by triggering the release of cytochrome c from mitochondria and activating caspase-9. nih.gov This indicates the involvement of the intrinsic apoptotic pathway. Overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this process. nih.gov

Furthermore, many benzamide derivatives have been observed to cause cell cycle arrest, often at the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis and can ultimately lead to apoptosis. Interestingly, the induction of both apoptosis and cell cycle arrest by some N-substituted benzamides has been shown to be independent of the p53 tumor suppressor protein, as these effects were also observed in p53-deficient cell lines. nih.gov

A study on substituted 2-hydroxy-N-(arylalkyl)benzamides also confirmed that these compounds induce apoptosis in a dose-dependent manner, as evidenced by an increase in apoptotic markers such as caspase activation and PARP cleavage. nih.gov

Alteration of Gene and microRNA Expression (e.g., miR-21, P53, P21, BCL-2, BAX)

The modulation of cellular pathways by benzamides is rooted in their ability to alter the expression of key regulatory genes and microRNAs. A particularly relevant target is microRNA-21 (miR-21), an oncogenic microRNA that is overexpressed in many cancers and promotes tumor progression by suppressing the expression of tumor suppressor genes.

A study on a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, which are structurally related to this compound, identified a potent compound (1j) that inhibits the expression of miR-21 in a time- and concentration-dependent manner. nih.gov This inhibition of miR-21 led to the upregulation of its target protein, PDCD4, which in turn enhanced apoptosis in HeLa and U-87 MG cells. nih.gov

The miR-21 pathway is known to intersect with other critical signaling networks that control cell fate. For instance, miR-21 has been shown to regulate the p53/Bcl-2/Bax signaling pathway in the context of ischemic neuronal injury. nih.gov Specifically, miR-21 can inhibit the expression of p53, which in turn affects the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov While direct evidence for this compound is not available, the findings for its analogs suggest a plausible mechanism whereby it could modulate the miR-21/p53/Bcl-2/Bax axis to exert its anti-cancer effects.

Table 3: Gene and microRNA Modulation by a 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide Derivative (1j)

| Target | Effect | Cell Lines |

|---|---|---|

| miR-21 | Inhibition of expression | HeLa, U-87 MG |

Findings from a study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides. nih.gov

Antimicrobial Spectrum and Potency Investigations

Benzamide derivatives have been explored for a wide range of pharmacological activities, including antimicrobial effects. While the antimicrobial spectrum of this compound has not been specifically detailed, studies on other benzamide compounds indicate the potential for this class of molecules to inhibit the growth of bacteria and fungi.

For example, a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, was found to be active against both bacteria and fungi, with reported Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Candida albicans. researchgate.netnih.gov Another study on newly synthesized N-benzamide derivatives reported significant antibacterial activity against Bacillus subtilis and E. coli, with some compounds exhibiting MIC values in the low microgram per milliliter range. nanobioletters.com

The mechanism of antimicrobial action for benzamide derivatives can vary. In the case of some antistaphylococcal benzamides, the target has been identified as FtsZ, a key protein in bacterial cell division. nih.gov These findings suggest that this compound may also possess antimicrobial properties, but a comprehensive investigation is required to determine its spectrum of activity and potency against a panel of pathogenic microorganisms.

Table 4: Antimicrobial Activity of a Representative Benzamide Derivative

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 2-amino-3,4-dihydroxy-5-methoxybenzamide | Escherichia coli | 64 |

Data for a benzamide derivative isolated from Streptomyces sp. YIM 67086. researchgate.net

Antibacterial Activity

The antibacterial potential of benzamide scaffolds has been an active area of investigation. While specific data on this compound is limited, studies on structurally related compounds provide valuable insights into its expected activity profile.

Activity against Mycobacterium tuberculosis H37Rv:

Research into novel anti-tuberculosis agents is critical in combating drug-resistant strains. While direct studies on this compound are not prevalent in the reviewed literature, the broader class of benzamides has been explored. For instance, various benzamide derivatives have been synthesized and evaluated for their antimycobacterial properties, although specific minimum inhibitory concentration (MIC) values for the target compound against M. tuberculosis H37Rv are not publicly available.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria:

The rise of antibiotic-resistant bacteria, particularly MRSA, necessitates the discovery of new antibacterial agents. Benzamide derivatives have shown promise in this area. A noteworthy example is the benzamide FtsZ inhibitor, TXH9179, which, like this compound, contains an acetylene (B1199291) functionality. TXH9179 has demonstrated superior bactericidal potency against a wide range of clinical isolates of methicillin-sensitive S. aureus (MSSA) and MRSA, including strains resistant to vancomycin (B549263) and linezolid. nih.gov The mode MIC of TXH9179 was found to be 0.25 µg/mL against a panel of 55 clinical isolates of MSSA and MRSA. nih.gov

Table 1: Antibacterial Activity of a Structurally Related Benzamide FtsZ Inhibitor (TXH9179)

| Bacterial Strain | Number of Isolates | TXH9179 Mode MIC (µg/mL) |

| MSSA | 10 | 0.25 |

| MRSA | 45 | 0.25 |

| VISA | (Included in MRSA) | 0.25 |

| VRSA | (Included in MRSA) | 0.25 |

| LRSA | (Included in MRSA) | 0.25 |

Data pertains to the related compound TXH9179 and is presented as an indicator of potential activity for the benzamide class.

Studies on other benzamide derivatives have also reported activity against Gram-positive bacteria. For example, certain N-substituted benzamides have shown inhibitory effects on the growth of Bacillus subtilis. nih.gov This suggests that the benzamide core of this compound is a key pharmacophore for anti-Gram-positive activity.

Activity against Gram-negative bacteria:

The outer membrane of Gram-negative bacteria often presents a significant barrier to antibiotic penetration, making the development of effective drugs challenging. While some novel synthetic antibiotics have shown broad-spectrum activity that includes Gram-negative pathogens like Escherichia coli, specific data for this compound is not available. nih.gov General studies on benzamide derivatives have occasionally reported activity against Gram-negative bacteria, but this is less common than their effects on Gram-positive organisms. nih.gov

Antifungal Efficacy

The search for new antifungal agents is driven by the increasing incidence of fungal infections and the emergence of resistance to existing therapies. While the antifungal properties of various benzamide derivatives have been explored, specific studies focusing on this compound against fungal pathogens such as Candida species are not extensively documented in the available literature.

However, research on related structures offers some clues. For example, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated antifungal activity against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. researchgate.net The parent compound in that study, N-(2-bromo-phenyl)-2-hydroxy-benzamide, showed a minimum inhibitory concentration (MIC) of 0.625 g/L against F. oxysporum. researchgate.net This indicates that the benzamide scaffold can be a viable starting point for the development of antifungal agents. Further investigation is required to determine if the 2-(prop-2-yn-1-yloxy) substitution confers any significant antifungal activity, particularly against clinically relevant yeasts like Candida albicans.

DNA/RNA Binding Studies

The interaction of small molecules with nucleic acids is a key mechanism of action for many therapeutic agents. The propargyl group in this compound is a reactive moiety that could potentially engage in covalent interactions with biological macromolecules, including DNA and RNA.

While direct DNA binding studies for this compound are not found in the reviewed literature, research on a closely related series of compounds, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides, has shed light on potential RNA interactions. nih.gov These compounds were designed as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA. One of the synthesized compounds, 1j , was identified as a potent inhibitor of miR-21 expression in a time and concentration-dependent manner. nih.gov This finding strongly suggests that the N-(prop-2-yn-1-yl)benzamide scaffold can interact with RNA, although the precise binding mode (e.g., covalent, intercalative, or groove binding) was not fully elucidated in the study. The study did confirm that the inhibitory effect was specific to miR-21, as the expression of other miRNAs and genes involved in the general miRNA biosynthesis pathway was not affected. nih.gov The ability to selectively target a specific microRNA highlights the potential for developing highly targeted therapeutic agents based on this chemical scaffold.

Antioxidant Activity Assessment

Antioxidants are compounds that can prevent or delay cellular damage caused by reactive oxygen species (ROS). The evaluation of the antioxidant potential of new chemical entities is a common step in drug discovery.

The antioxidant activity of benzamide derivatives has been reported in the literature, suggesting that the core structure can contribute to radical scavenging or metal-chelating properties. nih.gov Standard in vitro methods for assessing antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov However, specific studies evaluating the antioxidant activity of this compound using these or other methods are not available in the public domain. The presence of the ether oxygen and the amide group could potentially contribute to antioxidant activity, but experimental validation is required to confirm this.

Perspectives and Future Research Trajectories

Rational Design of Enhanced Potency and Selectivity Analogues

The rational design of analogues of 2-(prop-2-yn-1-yloxy)benzamide can be systematically approached to enhance biological potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in a series of N-benzyl-2-methoxy-5-propargyloxybenzoamides developed as bleaching herbicides, it was found that introducing a propargyloxy group at the 5-position of the benzoyl-benzene ring and a fluorine or methyl group at the 3- or 4-position of the benzyl-benzene ring was beneficial for activity. nih.gov This highlights the importance of the position of the propargyloxy group and the substitution pattern on other parts of the molecule.

Future design strategies for analogues of this compound could explore:

Modification of the Benzamide (B126) Ring: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the benzene (B151609) ring could modulate the electronic properties and binding interactions with biological targets.

Alteration of the Linker: The length and nature of the alkoxy linker could be varied to optimize the spatial orientation of the propargyl group relative to the benzamide core.

Substitution on the Amide: The amide nitrogen could be substituted with different groups to explore their impact on activity and metabolic stability.

Computational modeling and molecular docking studies can be employed to predict the binding of designed analogues to specific targets, guiding the synthetic efforts towards compounds with higher predicted affinity and selectivity.

Development of this compound as a Chemical Probe for Biological Systems

The terminal alkyne of the propargyl group makes this compound an ideal candidate for development as a chemical probe. This functional group can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the attachment of reporter tags (e.g., fluorophores, biotin) to the molecule after it has interacted with its biological target within a complex biological system.

The development of a chemical probe based on this scaffold would enable:

Target Identification: Identifying the specific proteins or other biomolecules that the compound binds to.

Target Engagement Studies: Confirming that the compound reaches and interacts with its intended target in living cells.

Visualization of Target Localization: Determining the subcellular location of the target molecule.

For example, propargyl groups have been incorporated into other benzamide derivatives to serve as handles for click chemistry.

Exploration of Novel Biological Target Classes

Benzamide derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. While the specific targets of this compound are not yet elucidated, its structural motifs suggest several potential target classes for exploration.

Derivatives of N-(prop-2-yn-1-yl)benzamide have been investigated for their potential as inhibitors of microRNA-21 (miR-21), an oncogenic microRNA implicated in cancer progression. nih.gov One study on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides identified a potent compound that enhanced apoptosis and retarded proliferation in cancer cell lines. nih.gov Another related compound, N-(prop-2-yn-1-yl)benzamide, has been studied as a potential treatment for Parkinson's disease due to its inhibitory effect on tyrosine hydroxylase. biosynth.com

Future research could screen this compound and its analogues against a panel of enzymes and receptors, including but not limited to:

Histone deacetylases (HDACs)

Poly(ADP-ribose) polymerases (PARPs)

Cyclooxygenases (COX) biosynth.com

Kinases

G-protein coupled receptors (GPCRs)

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological potential of this compound and a library of its rationally designed analogues, high-throughput screening (HTS) methodologies will be crucial. HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay.

Libraries of benzamide derivatives can be synthesized using combinatorial chemistry approaches and screened to identify initial "hits." These hits can then be further optimized through medicinal chemistry efforts. The propargyl group can also be leveraged in fragment-based screening approaches, where small, alkyne-containing fragments are screened for binding to a target, and promising fragments are then elaborated into more potent lead compounds.

Methodological Advancements in Synthesis and Characterization

The synthesis of this compound can likely be achieved through the Williamson ether synthesis, by reacting salicylamide (B354443) (2-hydroxybenzamide) with propargyl bromide in the presence of a base. A similar procedure has been reported for the synthesis of the analogous 2-(prop-2-enyloxy)benzamide. nih.gov

Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. This could involve exploring novel catalytic systems, such as ruthenium-catalyzed C-H activation/annulation of alkyne-tethered N-alkoxybenzamides, which has been shown to produce diverse heterocyclic structures. rsc.orgrsc.org

For characterization, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compounds. In a study of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, these techniques were essential for structural elucidation. researchgate.net X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule in the solid state, as demonstrated for the related 2-(prop-2-enyloxy)benzamide, where the analysis revealed details about intramolecular hydrogen bonding and crystal packing. nih.govresearchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products